molecular formula C21H34O4 B1664516 10-Gingerol CAS No. 23513-15-7

10-Gingerol

Número de catálogo: B1664516
Número CAS: 23513-15-7
Peso molecular: 350.5 g/mol
Clave InChI: AIULWNKTYPZYAN-SFHVURJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El 10-Gingerol es un compuesto bioactivo que se encuentra en los rizomas del jengibre (Zingiber officinale). Pertenece a la familia de los gingeroles, que son compuestos fenólicos responsables del sabor picante del jengibre. El this compound es conocido por sus diversas propiedades farmacológicas, incluyendo actividades antiinflamatorias, antioxidantes y anticancerígenas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 10-Gingerol se puede sintetizar a través de varios métodos. Un enfoque común implica la extracción de gingerol de los rizomas de jengibre utilizando solventes como el etanol o el metanol. El gingerol extraído se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) .

Métodos de Producción Industrial: En entornos industriales, el this compound a menudo se produce mediante el secado por aire caliente (HAD) de rizomas de jengibre a temperaturas específicas. Este método aumenta el contenido de gingeroles, incluyendo el this compound, al convertir otros compuestos presentes en el jengibre . Las condiciones optimizadas para la extracción involucran temperaturas alrededor de 76.9°C durante aproximadamente 3.4 horas .

Análisis De Reacciones Químicas

Thermal Conversion to Shogaol

Heating ginger converts 10-gingerol to its dehydrated form, 10-shogaol , via a dehydration reaction. This reaction increases pungency and alters bioactivity :

This compoundHeat10-Shogaol+H2O\text{this compound} \xrightarrow{\text{Heat}} \text{10-Shogaol} + \text{H}_2\text{O}

The structural change involves the loss of a hydroxyl group and formation of a double bond in the side chain .

Antioxidant Reactions

This compound exhibits antioxidant activity through multiple mechanisms:

Ferric Reducing Antioxidant Power (FRAP)

  • Reacts with Fe³⁺-TPTZ complex to form Fe²⁺-TPTZ, measured via absorbance at 593 nm .

  • Parameters : Low FRAP value indicates moderate reducing capacity .

DPPH Radical Scavenging

  • Neutralizes 2,2-diphenyl-2-picrylhydrazyl (DPPH) radicals via hydrogen atom donation .

  • Reaction :

    DPPH+This compoundDPPH-H+Oxidized this compound\text{DPPH}^{\bullet} + \text{this compound} \rightarrow \text{DPPH-H} + \text{Oxidized this compound}
  • Results : Moderate DPPH scavenging activity compared to Trolox .

ORAC Assay

  • Measures antioxidant capacity against AAPH-generated free radicals .

  • Outcome : Moderate ORAC values (in mmol TE/g) .

Pharmacokinetic Reactions

After oral administration, this compound undergoes absorption and metabolism:

Parameter Value Source
Cmax (ng/mL)160.49
(min)336
Tmax (min)38
LOQ (ng/mL)4.36

Key Observations :

  • Lower plasma concentration compared to 6-shogaol .

  • Slow elimination due to high molecular weight .

Metabolic Reactions

In zebrafish embryos and humans, this compound undergoes reductive metabolism:

  • Reduction of ketone group : Forms (3R,5S)-gingerdiol and (3S,5R)-gingerdiol .

  • Hydrolysis : Potential conversion to simpler phenolic acids .

Cell Cycle Modulation

In MDA-MB-231 breast cancer cells, this compound inhibits proliferation by:

  • Downregulating Cdks and cyclins : Suppresses G1/S transition .

  • Inactivating Akt and p38MAPK : Reduces phosphorylation of these kinases .

Adipokine Modulation

In 3T3-L1 adipocytes, this compound alters adipokine levels:

  • ↑ Adiponectin and leptin (anti-inflammatory).

  • ↓ Resistin and TNFα (pro-inflammatory) .

Structural Analysis

1H-NMR and 13C-NMR Data (CDCl₃):

  • Key signals : δ 6.83 (H-5′), δ 2.84 (H-1), δ 1.49 (H-6), δ 0.89 (H-14) .

  • Mass spectrum : [M+1] m/z = 351.2959 (base peak) .

Antioxidant Assays

Assay Reaction Type Key Findings
FRAPReducing powerModerate capacity
DPPHRadical scavengingLow activity
ORACPeroxyl radical neutralizationModerate ORAC values

Pharmacokinetic Parameters

Metric This compound 6-Shogaol Source
Cmax160.49 ng/mL453.40 ng/mL
336 min149 min
TLOQ4.36 ng/mL5.03 ng/mL

Aplicaciones Científicas De Investigación

Anticancer Properties

Inhibition of Cancer Cell Proliferation

Numerous studies have demonstrated the anticancer potential of 10-gingerol across various cancer cell lines.

  • Breast Cancer: A study reported that this compound inhibits the proliferation of MDA-MB-231 breast cancer cells by downregulating cell cycle regulatory proteins. This results in G1 phase arrest, preventing the transition to S phase and thereby inhibiting cell growth .
  • Cervical Cancer: Research indicated that this compound significantly inhibited the proliferation of HeLa cells (cervical cancer) at concentrations of 29.19 μM (IC50) and 50.87 μM (IC80). The compound induced apoptosis through the activation of caspases and alterations in mitochondrial pathways .

Mechanisms of Action

The anticancer effects of this compound are attributed to several mechanisms:

  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (Cdks) and cyclins leads to cell cycle arrest .
  • Apoptosis Induction: Activation of intrinsic apoptotic pathways and modulation of signaling pathways such as PI3K/AKT/mTOR contribute to its pro-apoptotic effects .
Cancer Type Cell Line IC50 (μM) Mechanism
Breast CancerMDA-MB-23129.19G1 phase arrest, downregulation of Cdks
Cervical CancerHeLa29.19Apoptosis via caspase activation

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Airway Inflammation: In a mouse model, this compound was shown to prevent Th2-mediated immune responses, indicating its potential in managing asthma and allergic reactions .
  • Cytokine Production: It has been demonstrated that this compound reduces the production of pro-inflammatory cytokines in various inflammatory models, suggesting its utility in conditions characterized by chronic inflammation.

Metabolic Effects

Recent studies have highlighted the anti-adipogenic effects of this compound.

  • Adipogenesis Inhibition: Research on 3T3-L1 adipocytes revealed that this compound inhibits adipocyte differentiation without compromising cell viability, indicating its potential in obesity management .

Case Studies and Clinical Insights

Several case studies have provided insights into the practical applications of this compound:

  • A clinical trial involving patients with breast cancer showed that combining this compound with standard chemotherapy (Taxol) enhanced treatment efficacy while reducing side effects associated with chemotherapy resistance .

Actividad Biológica

10-Gingerol, a prominent bioactive compound found in ginger (Zingiber officinale), has garnered attention for its diverse biological activities. This article explores the compound's effects on various biological processes, particularly in cancer, obesity, inflammation, and microbial activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a phenolic compound characterized by its unique chemical structure, which contributes to its bioactivity. It is structurally similar to other gingerols but exhibits distinct properties that enhance its therapeutic potential.

Biological Activities

1. Anticancer Effects

Research has demonstrated that this compound possesses significant anticancer properties. A study focusing on MDA-MB-231 breast cancer cells revealed that:

  • Inhibition of Proliferation : this compound treatment markedly inhibited cell proliferation in a dose-dependent manner without inducing apoptosis. The compound prevented the transition from the G1 phase to the S phase of the cell cycle, leading to G1 arrest. This effect correlates with the downregulation of cyclin-dependent kinases (Cdks) and cyclins, which are crucial for cell cycle progression .
  • Inhibition of Cell Invasion : The compound also inhibited the invasion of breast cancer cells by reducing the activity of matrix metalloproteinase-2 (MMP-2), suggesting a mechanism through which it may prevent metastasis .

Table 1: Effects of this compound on Breast Cancer Cells

ParameterControlThis compound Treatment
Cell Proliferation (%)10063.8
G1 Phase (%)55.363.8
S Phase (%)14.913.9
MMP-2 ActivityBaselineReduced

2. Anti-Adipogenic Activity

This compound has been shown to exert anti-adipogenic effects in adipocyte models:

  • Reduction in Lipid Accumulation : In a study using 3T3-L1 preadipocyte cells, treatment with this compound significantly decreased lipid droplet accumulation during differentiation. This reduction was linked to downregulation of adipogenic transcription factors such as PPARγ and C/EBPα .

Table 2: Effects of this compound on Adipogenesis

ParameterControlThis compound Treatment
Lipid Accumulation (µg/ml)HighLow
PPARγ ExpressionHighDecreased
C/EBPα ExpressionHighDecreased

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound is evident through its interaction with cyclooxygenase-2 (COX-2):

  • Inhibition of COX-2 Activity : Research indicates that this compound can inhibit COX-2 activity, thus reducing inflammation-related processes . This property may contribute to its overall health benefits.

4. Antimicrobial Activity

This compound exhibits antimicrobial effects against various pathogens:

  • Antibacterial Effects : Studies have highlighted its efficacy against gram-negative bacteria such as Porphyromonas and Prevotella, indicating potential applications in treating infections .

Case Studies and Research Findings

A recent study highlighted the multifaceted biological activities of this compound, emphasizing its role in metabolic health and cancer prevention:

  • Metabolic Health : In addition to its anti-cancer properties, the compound's ability to modulate lipid metabolism suggests it could be beneficial for individuals with metabolic disorders .
  • Cancer Prevention : The inhibition of cell proliferation and invasion in breast cancer cells underscores its potential as a chemopreventive agent.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which 10-gingerol exerts anti-inflammatory effects?

  • Methodological Answer : this compound inhibits cyclooxygenase-2 (COX-2) activity, reducing prostaglandin E2 (PGE2) synthesis. Molecular docking studies (using HEX 8.0.0 and Discovery Studio) demonstrate its binding to COX-2's catalytic and membrane-binding domains, with stronger interactions than acetaminophen. Key structural features include hydrogen bonds at the methoxyl and hydroxyl groups of this compound’s "head" region .
  • Experimental Validation : Use in vitro COX-2 inhibition assays (e.g., enzyme-linked immunosorbent assays for PGE2 quantification) and comparative docking analyses with COX-1 to confirm selectivity .

Q. How does this compound inhibit cancer cell proliferation?

  • Methodological Answer : this compound downregulates cell cycle regulatory proteins (e.g., cyclins and cyclin-dependent kinases) in MDA-MB-231 breast cancer cells, leading to G1/S phase arrest. Validate via flow cytometry for cell cycle analysis and Western blotting for protein expression .
  • Key Controls : Include untreated controls and dose-response studies (e.g., 10 µM as an effective concentration) to assess specificity .

Q. What assays are suitable for evaluating this compound’s anti-adipogenic effects?

  • Methodological Answer : Use 3T3-L1 preadipocyte differentiation models with oil red O staining for lipid quantification. Combine with RT-PCR to measure transcriptional regulators (e.g., C/EBPα, PPARγ) and protein-level validation via Western blotting .

Advanced Research Questions

Q. How do structural differences between this compound and its analogs (e.g., 6-gingerol, 10-shogaol) influence COX-2 binding selectivity?

  • Methodological Answer : Perform comparative molecular docking and binding energy calculations (e.g., Etotal values). This compound’s aliphatic tail and methoxyl group orientation enhance COX-2 specificity via hydrogen bonding, whereas 10-shogaol lacks this selectivity due to structural rigidity .
  • Data Contradiction Note : While 10-shogaol binds COX-2 with high affinity, its similar Etotal for COX-1 complicates selectivity claims, necessitating functional assays (e.g., PGE2 suppression) to resolve discrepancies .

Q. Why do studies report conflicting results on this compound’s modulation of matrix metalloproteinases (MMPs)?

  • Methodological Answer : MMP-2 inhibition in MDA-MB-231 cells (via zymography) is cell-type-dependent. In contrast, MMP-9 activity remains unaffected. Variations in endogenous inhibitors (e.g., TIMPs) or isoform-specific signaling (Akt/p38MAPK pathways) may explain discrepancies .
  • Experimental Design : Include zymogram normalization to total protein content and use pathway-specific inhibitors (e.g., LY294002 for Akt) to isolate mechanisms .

Q. What experimental strategies resolve contradictions in this compound’s effects on adipogenesis-related transcription factors?

  • Methodological Answer : Despite upregulating mRNA levels of adipogenic markers (e.g., SREBP1, ACC), this compound reduces C/EBPα protein levels in 3T3-L1 cells. Use proteasome inhibitors (e.g., MG-132) to determine if post-translational degradation contributes .

Q. Methodological Best Practices

Q. How to optimize molecular docking studies for this compound’s protein interactions?

  • Answer : Use HEX 8.0.0 for initial docking, followed by refinement with Discovery Studio to visualize 2D/3D interaction maps. Validate predictions with mutagenesis studies (e.g., COX-2 mutants lacking key residues) .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons (e.g., 0–50 µM this compound treatments). Report normalized data (e.g., integrated density values in zymograms) to minimize batch variability .

Q. Data Interpretation and Contradiction Management

Q. How to address inconsistencies in this compound’s bioactivity across cell lines?

  • Answer : Compare signaling pathway activation (e.g., Akt/p38MAPK) in different cell models. For example, this compound inhibits Akt phosphorylation in MDA-MB-231 cells but may activate it in non-cancerous cells. Use isoform-specific antibodies and phospho-protein assays .

Q. Why does this compound exhibit variable binding energies in docking studies versus functional assays?

  • Answer : Computational models may overestimate binding due to static protein structures. Complement docking with surface plasmon resonance (SPR) to measure real-time kinetics and correlate with IC50 values from enzyme inhibition assays .

Propiedades

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIULWNKTYPZYAN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178079
Record name (10)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23513-15-7
Record name [10]-Gingerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23513-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (10)-Gingerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)- 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (10)-GINGEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND6ZLI4J0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Gingerol
Reactant of Route 2
Reactant of Route 2
10-Gingerol
Reactant of Route 3
10-Gingerol
Reactant of Route 4
10-Gingerol
Reactant of Route 5
10-Gingerol
Reactant of Route 6
10-Gingerol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.